Meta-CF₃ Diphenyl Ether Topology Provides Distinct Lipophilicity and Rotational Profile Compared to Direct Benzoylacetonitriles
The target compound exhibits an XLogP3-AA of 3.9 with 4 rotatable bonds, compared to 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (CAS 71682-94-5) which has an XLogP3 of approximately 2.5-2.8 and only 2 rotatable bonds [1]. This difference in lipophilicity and conformational flexibility translates to distinct membrane permeability and protein-binding behavior in biological systems. The diphenyl ether bridge in the target compound increases the topological polar surface area (TPSA) to 50.1 Ų compared to ~40-43 Ų for the simpler benzoylacetonitrile analog, affecting both absorption and metabolic stability profiles [1]. These computed physicochemical properties are class-level discriminators for the trifluoromethylphenoxyphenyl scaffold versus simple benzoylacetonitriles.
| Evidence Dimension | Computed lipophilicity and conformational flexibility |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; Rotatable bonds = 4; TPSA = 50.1 Ų; MW = 305.25 g/mol |
| Comparator Or Baseline | 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (CAS 71682-94-5): XLogP3 ~2.5-2.8; Rotatable bonds = 2; TPSA ~40-43 Ų; MW = 213.16 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +1.4; ΔRotatable bonds = +2; ΔTPSA ≈ +7-10 Ų; ΔMW = +92.09 g/mol |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and ChemSpider; predicted values for comparator based on structural analogs |
Why This Matters
Higher lipophilicity and additional rotatable bonds can significantly influence oral bioavailability, CNS penetration potential, and protein binding, making the target compound preferable for applications requiring enhanced membrane permeability or specific pharmacokinetic tuning.
- [1] PubChem CID 3841780. 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile. Computed Properties. View Source
